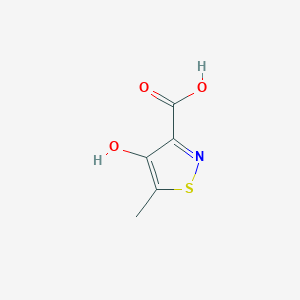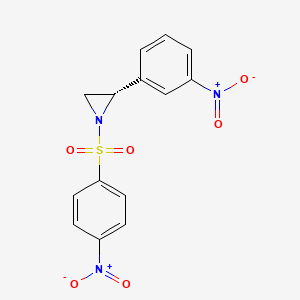
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro and sulfonyl groups in this compound suggests it may have unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the cyclization of a suitable precursor containing nitrobenzene and sulfonyl groups. The reaction conditions may include the use of strong bases or acids, solvents like dichloromethane or toluene, and specific temperature and pressure settings to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrobenzene derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Various substituted aziridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, aziridines are studied for their potential as anticancer agents due to their ability to alkylate DNA. The specific compound may be investigated for its cytotoxic effects on cancer cells or its ability to inhibit certain enzymes.
Industry
In industry, aziridines are used in the production of polymers and as cross-linking agents. The unique properties of this compound may make it suitable for specialized applications in materials science.
Wirkmechanismus
The mechanism of action of (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine would depend on its specific application. In medicinal chemistry, it may exert its effects by alkylating DNA or proteins, leading to cell death or inhibition of specific biological pathways. The molecular targets could include DNA, enzymes, or receptors involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-phenylaziridine: Similar structure but without the additional nitro group on the phenyl ring.
(2S)-1-(4-Methylbenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine: Similar structure but with a methyl group instead of a nitro group on the benzene ring.
Uniqueness
The presence of both nitro and sulfonyl groups in (2S)-1-(4-Nitrobenzene-1-sulfonyl)-2-(3-nitrophenyl)aziridine may confer unique reactivity and properties compared to other aziridines. These functional groups can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications.
Eigenschaften
CAS-Nummer |
718604-43-4 |
|---|---|
Molekularformel |
C14H11N3O6S |
Molekulargewicht |
349.32 g/mol |
IUPAC-Name |
(2S)-2-(3-nitrophenyl)-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H11N3O6S/c18-16(19)11-4-6-13(7-5-11)24(22,23)15-9-14(15)10-2-1-3-12(8-10)17(20)21/h1-8,14H,9H2/t14-,15?/m1/s1 |
InChI-Schlüssel |
RAKIRCLNPQGJCO-GICMACPYSA-N |
Isomerische SMILES |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




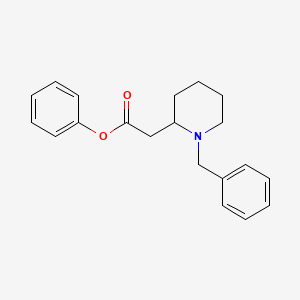


![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)
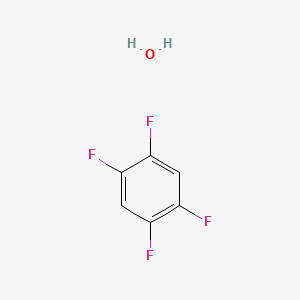

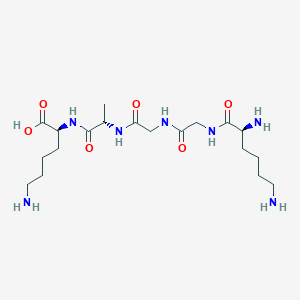

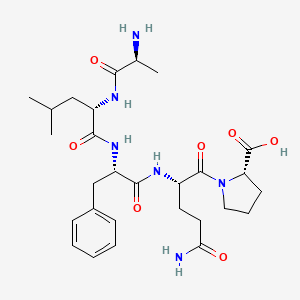
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
